Cas no 2733014-03-2 ((3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride)
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
- (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
- 2733014-03-2
- EN300-25682662
-
- MDL: MFCD31922644
- Inchi: 1S/C4H8FNO3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1
- InChI Key: ZVNFFXDFDRIAOV-SCSAIBSYSA-N
- SMILES: S(N1CC[C@H](C1)O)(=O)(=O)F
Computed Properties
- Exact Mass: 169.02089245g/mol
- Monoisotopic Mass: 169.02089245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 66Ų
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25682662-1g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 1g |
$1086.0 | 2023-09-14 | |
| Enamine | EN300-25682662-5g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 5g |
$3147.0 | 2023-09-14 | |
| Enamine | EN300-25682662-10g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 10g |
$4667.0 | 2023-09-14 | |
| Enamine | EN300-25682662-0.05g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-25682662-0.1g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
| Enamine | EN300-25682662-0.25g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 0.25g |
$538.0 | 2024-06-18 | |
| Enamine | EN300-25682662-0.5g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
| Enamine | EN300-25682662-1.0g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| Enamine | EN300-25682662-2.5g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
| Enamine | EN300-25682662-5.0g |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
2733014-03-2 | 95% | 5.0g |
$3147.0 | 2024-06-18 |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Introduction to (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS No. 2733014-03-2)
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2733014-03-2, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a pyrrolidine ring and a sulfonyl fluoride group, make it a valuable tool for chemists and biologists working on drug discovery and development.
The< strong>pyrrolidine moiety is a six-membered heterocyclic ring containing one nitrogen atom, which is highly prevalent in many biologically active compounds. This structural motif is often found in natural products and pharmaceuticals due to its ability to mimic secondary amine structures, thereby facilitating interactions with biological targets. The< strong>1-sulfonyl fluoride group appended to the pyrrolidine ring introduces a high degree of reactivity, making the compound suitable for further functionalization through nucleophilic substitution reactions.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug candidates. The< strong>(3R)-configuration of the pyrrolidine ring in this compound is particularly noteworthy, as enantioselective synthesis has become a critical aspect of modern drug design. The (R) configuration often correlates with enhanced biological activity and improved pharmacokinetic properties, making this compound an attractive starting point for medicinal chemists.
The utility of< strong>2733014-03-2 extends beyond its role as a building block in drug synthesis. It has also been explored in the development of chiral catalysts and ligands, which are essential for asymmetric synthesis. The sulfonyl fluoride group can be selectively removed under mild conditions to yield the corresponding hydroxylamine or amine derivatives, providing chemists with a versatile tool for constructing complex molecules.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The presence of the sulfonyl fluoride group in< strong>(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride contributes to these desirable properties, making it a promising candidate for further exploration in drug development pipelines.
The synthesis of< strong>(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride typically involves multi-step organic transformations, starting from readily available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for ensuring that researchers have access to sufficient quantities of high-quality material for their studies.
In addition to its pharmaceutical applications, this compound has shown potential in materials science and chemical biology. Its unique reactivity and structural features make it suitable for use in the development of novel materials with specific functional properties. Researchers are exploring its use as a probe molecule to study enzyme mechanisms and as a component in the design of new synthetic pathways.
The growing interest in< strong>CAS No. 2733014-03-2 underscores its significance as a versatile intermediate in organic synthesis. As our understanding of biological systems continues to expand, so does the need for innovative chemical tools to address complex challenges. This compound exemplifies how targeted molecular design can lead to breakthroughs in both academic research and industrial applications.
The future prospects for< strong>(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride are promising, with ongoing research aimed at uncovering new synthetic strategies and expanding its applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing its full potential. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the power of this compound to advance our understanding of life processes and develop effective therapeutic interventions.
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